3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride

Catalog No.
S14029801
CAS No.
M.F
C7H9BrClN3O
M. Wt
266.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochlorid...

Product Name

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride

IUPAC Name

3-(5-bromopyrazin-2-yl)oxetan-3-amine;hydrochloride

Molecular Formula

C7H9BrClN3O

Molecular Weight

266.52 g/mol

InChI

InChI=1S/C7H8BrN3O.ClH/c8-6-2-10-5(1-11-6)7(9)3-12-4-7;/h1-2H,3-4,9H2;1H

InChI Key

CPCVVOJBYYHWFO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=C(C=N2)Br)N.Cl

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is a chemical compound characterized by the presence of a bromopyrazine moiety and an oxetane ring. Its molecular formula is C₇H₈BrN₃O·HCl, with a molecular weight of approximately 230.062 g/mol. The compound features a unique structure that combines a five-membered oxetane ring with a pyrazine derivative, which is notable for its potential in medicinal chemistry and drug development.

Typical for amines and heterocycles. Notably, the oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of more reactive intermediates. Additionally, the presence of the bromine atom allows for nucleophilic substitution reactions, which can be exploited to introduce various functional groups into the molecule.

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride exhibits biological activities that may be beneficial in pharmaceutical applications. Compounds containing pyrazine rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may inhibit specific biological pathways relevant to disease processes, although detailed biological activity data remains limited.

The synthesis of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Bromination: The introduction of the bromine atom at the 5-position of the pyrazine ring can be performed using brominating agents.
  • Amine Formation: The final step involves amination to introduce the amine group at the oxetane position.

These steps require careful control of reaction conditions to ensure high yields and purity.

The unique structure of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride makes it a candidate for various applications in medicinal chemistry, particularly as:

  • Pharmaceutical Intermediates: It may serve as a building block for synthesizing more complex therapeutic agents.
  • Research Tools: The compound can be utilized in biological studies to explore mechanisms of action related to pyrazine derivatives.

Interaction studies involving 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride could provide insights into its pharmacodynamics and pharmacokinetics. Investigating how this compound interacts with biological targets, such as enzymes or receptors, will be crucial for understanding its therapeutic potential. Preliminary data may suggest interactions with specific proteins involved in disease pathways, although comprehensive studies are necessary to confirm these findings.

Several compounds share structural similarities with 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride, particularly those containing pyrazine or oxetane moieties. Below are some comparable compounds:

Compound NameStructureUnique Features
5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amineStructureContains a pyrimidine instead of a pyrazine; potential for different biological activity .
4-Amino-N-(pyrazin-2-yl)butanamideStructureLacks an oxetane ring; simpler structure but may exhibit similar activity .
1-{[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochlorideStructureFeatures a triazole instead of an oxetane; different pharmacological profile .

The uniqueness of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride lies in its combination of an oxetane ring with a brominated pyrazine structure, which may confer distinct properties not found in its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.96175 g/mol

Monoisotopic Mass

264.96175 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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